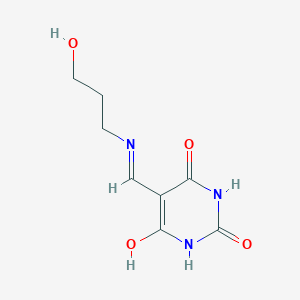![molecular formula C18H12N4O4 B7467339 [2-(3-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467339.png)
[2-(3-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, commonly known as CPOE, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPOE belongs to the family of phthalazine derivatives, which are known for their diverse pharmacological activities.
Mécanisme D'action
The exact mechanism of action of CPOE is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. CPOE has also been shown to induce DNA damage and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
CPOE has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has also been reported to have anti-inflammatory and antioxidant properties. In addition, CPOE has been shown to enhance the efficacy of other anticancer drugs when used in combination.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CPOE is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of novel anticancer drugs. However, its low solubility and poor pharmacokinetic properties limit its clinical application.
Orientations Futures
Several future directions for the research on CPOE can be identified. These include the development of more efficient synthesis methods, the investigation of its mechanism of action, the evaluation of its pharmacokinetic properties, and the development of novel drug delivery systems to enhance its bioavailability. Furthermore, the potential of CPOE as a therapeutic agent for other diseases such as inflammation and neurodegenerative disorders can also be explored.
Méthodes De Synthèse
The synthesis of CPOE involves the condensation reaction between 4-oxo-3H-phthalazine-1-carboxylic acid and 2-(3-cyanoanilino)-2-oxoethyl chloride. The reaction is carried out in the presence of a suitable base and a solvent such as DMF or DMSO. The resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
CPOE has been extensively studied for its potential as an anticancer agent. Several studies have reported its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. CPOE has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Propriétés
IUPAC Name |
[2-(3-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4/c19-9-11-4-3-5-12(8-11)20-15(23)10-26-18(25)16-13-6-1-2-7-14(13)17(24)22-21-16/h1-8H,10H2,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQDCALGEMERPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

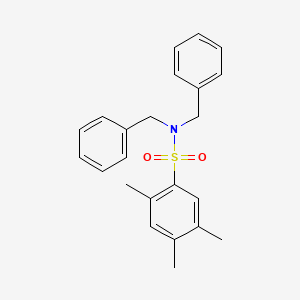
![ethyl 3-methyl-5-[[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]amino]thiophene-2-carboxylate](/img/structure/B7467263.png)
![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid](/img/structure/B7467265.png)
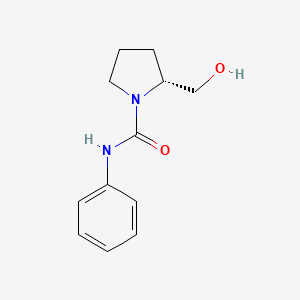
![N-(4,5-dihydro-1,3-thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467281.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7467286.png)

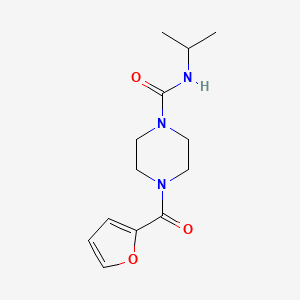
![[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467332.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467335.png)
![2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7467346.png)
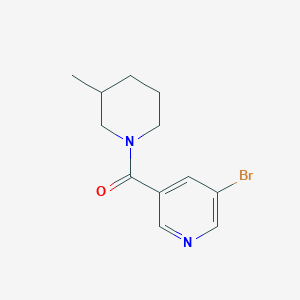
![[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467355.png)
